tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N4O2 and a molecular weight of 328.41 g/mol . This compound is characterized by the presence of a quinazoline moiety attached to a piperidine ring, which is further substituted with a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of quinazoline derivatives with piperidine intermediates under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals to facilitate the reaction.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or piperidine moieties, using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazoline or piperidine rings.
Scientific Research Applications
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
Comparison with Similar Compounds
tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenyl group instead of a quinazoline moiety, which may result in different biological activities and chemical properties.
N-Boc-4-piperidineacetaldehyde: This compound has a formyl group attached to the piperidine ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-13(9-11-22)21-16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHASAUGIHZUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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